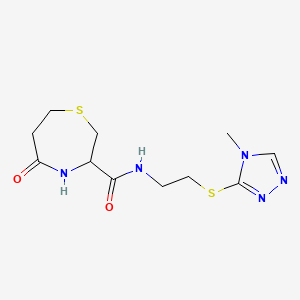

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Beschreibung

N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a 5-oxo group and a carboxamide side chain. The structure is further modified by a thioether linkage connecting the thiazepane moiety to a 4-methyl-1,2,4-triazole ring. This compound’s design leverages the pharmacological relevance of both 1,2,4-triazole and thiazepane scaffolds, which are known for their roles in enzyme inhibition, antimicrobial activity, and conformational flexibility in drug design . The thioether bridge enhances stability and may influence bioavailability by modulating lipophilicity.

Eigenschaften

IUPAC Name |

N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-5-oxo-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O2S2/c1-16-7-13-15-11(16)20-5-3-12-10(18)8-6-19-4-2-9(17)14-8/h7-8H,2-6H2,1H3,(H,12,18)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFUBKNHQSIOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2CSCCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Comparisons

Triazole Substitution and Bioactivity: The target compound’s 4-methyl-1,2,4-triazole moiety is shared with ZVT, a known MtPanK inhibitor. However, ZVT incorporates a fluorophenoxyethyl group, which enhances its specificity for mycobacterial targets . The 4-amino-1,2,4-triazole derivatives (e.g., ) exhibit antifungal activity but lack the thiazepane ring, suggesting that the target’s thiazepane could modulate solubility or membrane penetration .

Thioether Linkage and Stability :

- Thioether bridges (common in all compared compounds) improve metabolic stability compared to ether or ester linkages. However, the target’s thiazepane-thioether system may reduce steric hindrance, enhancing binding to enzymes like proteases or kinases .

Solubility and Pharmacokinetics :

- Compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () include polar benzodioxin and pyridine groups to enhance aqueous solubility. The target’s thiazepane ring may similarly improve solubility compared to purely aromatic analogues .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution (thioether formation) and carboxamide coupling, paralleling methods for ZVT and derivatives .

- In Silico Predictions : Molecular docking studies (as in ) suggest that the thiazepane ring’s flexibility could allow deeper penetration into enzyme active sites compared to rigid aromatic systems .

- Unresolved Questions: Limited data exist on the target’s specific biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.